![molecular formula C22H34O3 B5148550 1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B5148550.png)
1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities. This compound is characterized by its multiple hydroxyl groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone typically involves multi-step organic synthesis. The starting materials often include simpler cyclopenta[a]phenanthrene derivatives, which undergo a series of functional group modifications. Common synthetic routes may involve:
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Ketone Formation: Oxidation of secondary alcohols to ketones using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Methylation: Introduction of methyl groups through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production, reducing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions
1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketone groups to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Halogenated derivatives, ethers.
Scientific Research Applications
1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one: Another cyclopenta[a]phenanthrene derivative with similar structural features.
2-(11,17-Dihydroxy-10,13,16-trimethyl-3-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate: A closely related compound with additional functional groups.
Uniqueness
1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. Its structural complexity and functional diversity make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h8,13,15-17,19,24-25H,5-7,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLDIGDDKDWOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4CC(CCC4(C3=CCC2(C1(C(=O)C)O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-9-(4-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5148467.png)
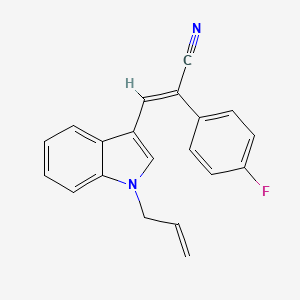
![5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B5148478.png)
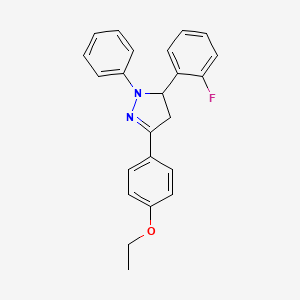
![1-{2-[5-(1-benzofuran-5-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5148486.png)
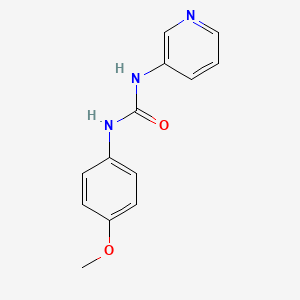
![4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5148500.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5148504.png)
![2-(4-bromo-2-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5148508.png)
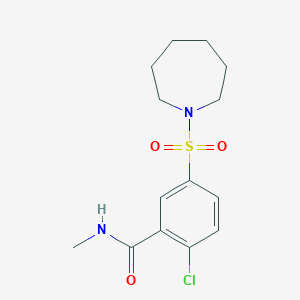
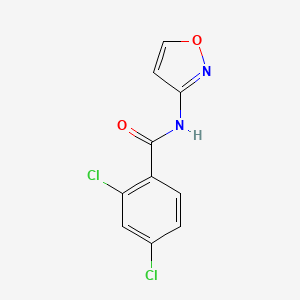
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-chlorobenzamide](/img/structure/B5148542.png)

![N-(2-chlorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5148562.png)
